Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate
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Overview
Description
Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate: is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the cyclization of anthranilic acid with acetic anhydride, followed by esterification with methanol . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets and pathways, leading to potential treatments for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its derivatives are valuable in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
2-Hydroxyquinoline: A compound with similar structural features but different functional groups.
4-Hydroxyquinoline: Another quinoline derivative with hydroxyl groups at different positions.
Quinoline-2,4-dione: A compound with two keto groups on the quinoline ring.
Uniqueness: Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate is unique due to its specific functional groups and the position of the keto and ester groups on the quinoline ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 2-(2-oxo-1H-quinolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-6H,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAAVPVRUXLVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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